molecular formula C9H9BrN2O B8211774 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one

Cat. No.: B8211774
M. Wt: 241.08 g/mol
InChI Key: YGVGFEMTDHLYIK-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is a brominated heterocyclic compound featuring a fused pyridine-azepine ring system with a ketone group at position 8 and a bromine substituent at position 2.

Structural characterization of such compounds typically involves advanced spectroscopic methods (e.g., $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, IR, and mass spectrometry), as demonstrated in related heterocyclic systems .

Properties

IUPAC Name

3-bromo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-4-6-2-1-3-8(13)12-9(6)11-5-7/h4-5H,1-3H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVGFEMTDHLYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=O)C1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one typically involves multiple steps. One common method includes the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one, ranked by similarity scores (0–1 scale, where 1 indicates identical structures):

Compound Name (CAS No.) Molecular Formula Similarity Score Key Structural Differences
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (223915-77-3) C${11}$H${11}$BrN$_2$ 0.83 Pyrido-indole core; lacks azepinone ketone
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine (1059630-12-4) C${10}$H${10}$BrN 0.80 Benzene-fused azepine; no pyridine ring
6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (N/A) C${11}$H${13}$BrN$_2$ 0.72 Hexahydro pyrido-indole; increased saturation

Data Source : Structural similarity analysis .

Comparative Analysis

8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Similarity: 0.83)
  • Structural Differences: Replaces the azepinone ring with an indole system, retaining the pyridine moiety but eliminating the ketone group.
  • However, the absence of the ketone could reduce electrophilicity and alter metabolic stability .
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine (Similarity: 0.80)
  • Structural Differences : Features a benzene ring fused to the azepine, omitting the pyridine ring.
  • Implications : The benzo-fused system likely improves thermal stability and lipophilicity, which may enhance membrane permeability in drug design contexts. However, the lack of a pyridine nitrogen could diminish hydrogen-bonding capabilities .
6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (Similarity: 0.72)
  • Structural Differences : Fully saturated pyrido-indole system with additional hydrogenation.
  • Implications: Increased saturation may reduce ring strain and improve solubility in nonpolar solvents. This structural flexibility could be advantageous in catalytic applications or as a scaffold for further functionalization .

Biological Activity

3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one is a heterocyclic compound characterized by a bromine atom and a fused bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.08 g/mol
  • IUPAC Name : 3-bromo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
  • Canonical SMILES : C1CC2=C(C(=O)NC1)N=CC(=C2)Br

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The bromine atom and the fused ring structure facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds derived from similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may act as a lead compound in drug discovery for cancer treatment:

  • In vitro tests have demonstrated selective cytotoxicity towards various cancer cell lines .

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several fused heterocyclic compounds similar to this compound using the microbroth dilution method. Among the tested compounds:

  • One derivative exhibited an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .

Study 2: Anticancer Screening

Another study focused on the synthesis of pyrido derivatives for anticancer applications. The results indicated that certain derivatives showed promising selectivity towards human colon carcinoma cells:

  • One compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityMIC/IC50 Values
5,6,7-Tetrahydro-9H-cyclohepta[b]pyridin-9-oneFused RingModerate AntibacterialMIC: 32 μg/mL
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleFused RingAnticancer PotentialIC50: Low µM

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